N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide
Description
N'-[(4-Chlorophenyl)methylene]-5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide is a sulfonohydrazide derivative featuring a thiophene core substituted with a 3-chloro-5-(trifluoromethyl)pyridinylmethyl group and a 4-chlorophenylmethylene hydrazide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O2S2/c19-13-3-1-11(2-4-13)9-25-26-30(27,28)17-6-5-14(29-17)8-16-15(20)7-12(10-24-16)18(21,22)23/h1-7,9-10,26H,8H2/b25-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHMUAECVJGGR-YCPBAFNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide (CAS No. 306976-80-7) is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a thiophene sulfonohydrazide moiety, which is known for its interactions with various biological targets, including enzymes and receptors.
The molecular formula of this compound is with a molecular weight of 494.34 g/mol. Its predicted boiling point is approximately 565.3 °C, indicating stability under elevated temperatures, which may be beneficial for various applications in biological research and industry .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group in the compound is particularly significant as it can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, potentially leading to enzyme inhibition or modulation.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : The compound's structural features suggest potential efficacy against Gram-positive bacteria, akin to other thiopeptides which have been shown to possess potent antimicrobial activity .
- Enzyme Inhibition : The sulfonamide group allows for studies on enzyme inhibition, making this compound a candidate for further research into its role as an enzyme inhibitor or ligand in receptor binding studies .
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound might be explored for their anticancer properties, although detailed research is needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies
- Thiopeptide Research : In recent studies, thiopeptides have been shown to possess significant biological activity, leading to renewed interest in compounds like this compound. Researchers are investigating the biosynthesis and structural diversity of these compounds to develop new therapeutic agents .
- Enzyme Interaction Studies : A study on similar sulfonamide compounds revealed their potential as inhibitors of specific enzymes involved in metabolic pathways. This suggests that this compound could be tested for similar interactions, contributing to the understanding of its pharmacological profile.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a thiophene sulfonohydrazide backbone and pyridinyl substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Substituent Impact : The 3-chloro-5-(trifluoromethyl)pyridinyl group is shared with compounds in , but its position on a thiophene ring (vs. benzene/naphthalene) alters steric and electronic profiles.
- Halogenation: The dual Cl and CF3 groups increase metabolic stability and electronegativity, a feature absent in non-halogenated analogs like those in .
Computational and Bioactivity Comparisons
Molecular Similarity Metrics
- Tanimoto/Dice Scores: Computational models (e.g., MACCS fingerprints) quantify structural similarity. The target compound’s trifluoromethyl and pyridinyl groups may yield high similarity to compounds in but lower scores with non-halogenated analogs .
- Molecular Networking: MS/MS fragmentation patterns (cosine scores >0.8) would cluster the target compound with other sulfonohydrazides, distinguishing it from pyrazole or triazole derivatives .
Bioactivity Profiling
- : Compounds with similar halogenated aromatic systems cluster by bioactivity, suggesting shared targets (e.g., kinase inhibition or antimicrobial activity) .
- : Chemical-genetic profiling links the trifluoromethyl group to hypersensitivity in yeast strains with membrane transport defects, a trait shared with fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
